Lutetium-177 Lutetium-177
Brand Name: Vulcanchem
CAS No.: 14265-75-9
VCID: VC1655144
InChI: InChI=1S/Lu/i1+2
SMILES: [Lu]
Molecular Formula: Lu
Molecular Weight: 176.94376 g/mol

Lutetium-177

CAS No.: 14265-75-9

Cat. No.: VC1655144

Molecular Formula: Lu

Molecular Weight: 176.94376 g/mol

* For research use only. Not for human or veterinary use.

Lutetium-177 - 14265-75-9

Specification

CAS No. 14265-75-9
Molecular Formula Lu
Molecular Weight 176.94376 g/mol
IUPAC Name lutetium-177
Standard InChI InChI=1S/Lu/i1+2
Standard InChI Key OHSVLFRHMCKCQY-NJFSPNSNSA-N
Isomeric SMILES [177Lu]
SMILES [Lu]
Canonical SMILES [Lu]

Introduction

Physical and Nuclear Properties

Half-life and Decay Mechanism

Lutetium-177 has a half-life of 6.7 days (6.647-6.75 days depending on sources), which represents an optimal balance for clinical use . This half-life is long enough to allow for production, quality control, transportation, and administration processes without significant activity loss, yet short enough to limit long-term radiation exposure to patients .

Lu-177 decays through beta-minus emission to stable Hafnium-177 . This decay process releases both beta particles (electrons) and gamma photons, providing the dual therapeutic and imaging capabilities that characterize this radioisotope .

Emission Characteristics

Lu-177 emits beta particles with various energies, making it effective for therapeutic applications. The following table summarizes the key emission properties of Lutetium-177:

Emission TypeEnergyAbundance
Beta497 keV78.6%
Beta384 keV9.7%
Beta176 keV12.2%
Gamma208 keV11.0%
Gamma113 keV6.3%

Table 1: Primary emission characteristics of Lutetium-177

The beta particles emitted by Lu-177 have a mean path length of approximately 0.7 mm in tissue . This limited penetration range is advantageous as it concentrates the therapeutic radiation dose within the tumor while minimizing exposure to surrounding healthy tissues .

The gamma emissions, particularly at 208 keV and 113 keV, enable imaging with Single Photon Emission Computed Tomography (SPECT), allowing for visualization of the radiopharmaceutical distribution in the patient's body after administration .

Production Methods

Direct Production Route

The direct production method involves neutron irradiation of Lutetium-176 targets through the nuclear reaction 176Lu(n,γ)177Lu . This method is relatively straightforward but has certain limitations.

A significant disadvantage of the direct method is the potential co-production of the metastable isotope Lu-177m, which has a much longer half-life (160.4 days) and complicates radiation protection and waste disposal in clinical settings .

Indirect Production Route

The indirect production route utilizes neutron irradiation of Ytterbium-176 through the reaction sequence 176Yb(n,γ)177Yb → 177Lu . In this method, enriched Yb-176 is irradiated to produce Yb-177, which has a half-life of under 2 hours and decays to Lu-177 .

After irradiation, a chemical separation process is required to isolate the Lu-177 from the ytterbium target material . This separation is challenging because only about 1 in 5000 atoms in the irradiated material is Lu-177, necessitating highly efficient separation techniques .

Comparison of Production Methods

The following table compares the two production routes for Lutetium-177:

ParameterDirect Route (176Lu)Indirect Route (176Yb)
Starting materialEnriched Lutetium-176Enriched Ytterbium-176
Target mass needed~1 mg~1 g
Production yieldHigherLower
Specific activityLowerHigher
Lu-177m impurityPresentAbsent
Chemical processingMinimalComplex separation required
CostLowerHigher

Table 2: Comparison of Lu-177 production methods

The indirect method produces "no-carrier-added" (NCA) Lu-177 with higher specific activity, which is advantageous for certain radiopharmaceutical applications requiring high purity and activity concentration .

Medical Applications

Treatment of Neuroendocrine Tumors

Lutetium-177 has demonstrated significant efficacy in treating neuroendocrine tumors (NETs) through peptide receptor radionuclide therapy (PRRT) . In this approach, Lu-177 is conjugated to somatostatin analogs such as DOTATATE or DOTATOC, which selectively bind to somatostatin receptors overexpressed on NET cells .

The clinical success of Lu-177-based PRRT for NETs has been a major factor driving the expanded use of this radioisotope in nuclear medicine . The therapy targets and destroys cancer cells while largely sparing healthy tissues, providing an effective treatment option for patients with metastatic or inoperable NETs .

Treatment of Prostate Cancer

Perhaps the most significant recent development in Lu-177 applications has been its use in treating metastatic castration-resistant prostate cancer (mCRPC) . Lu-177-PSMA-617 binds to prostate-specific membrane antigen (PSMA), a molecule overexpressed on higher-grade prostate cancer cells .

A recent phase 3 clinical trial (PSMAfore) found that Lu-177-PSMA-617 significantly prolonged radiographic progression-free survival in patients with PSMA-positive mCRPC who had progressive disease after receiving androgen receptor pathway inhibition therapy . This treatment was reported to be well-tolerated, with fewer side effects than traditional chemotherapy .

In another study from Korea evaluating Lu-177 Ludotadipep in mCRPC patients, 66.7% of participants showed a reduction in PSA levels, and 37.5% demonstrated a PSA decline of ≥50% .

Other Clinical Applications

Beyond NETs and prostate cancer, research is exploring the potential of Lu-177 in treating various other solid tumors . The radioisotope's physical properties make it suitable for targeting small, soft tumors throughout the body .

The theranostic capability of Lu-177—allowing both therapy and diagnosis with the same agent—is particularly valuable in personalized medicine approaches . This dual functionality enables physicians to visualize the distribution of the radiopharmaceutical, verify tumor targeting, and monitor treatment response.

Therapeutic Advantages

Lutetium-177 offers several distinct advantages as a therapeutic radioisotope:

First, as a medium-energy beta emitter with a short tissue penetration range (0.7 mm), Lu-177 delivers its therapeutic radiation dose primarily to targeted cells with minimal collateral damage to surrounding healthy tissues . This localized effect is crucial for maximizing therapeutic efficacy while minimizing side effects.

Second, the 6.7-day half-life of Lu-177 is optimal for clinical applications. It is long enough to allow for centralized production, quality control, and distribution to medical facilities, yet short enough to limit prolonged radiation exposure to patients and healthcare workers .

Third, Lu-177 is compatible with various targeting agents, from small peptides to large biomolecules, enabling diverse radiopharmaceutical formulations for different cancer types . This versatility expands its potential applications across various oncological conditions.

Fourth, the gamma emissions from Lu-177 facilitate SPECT imaging and dosimetry evaluations, allowing for personalized treatment planning and response monitoring .

Finally, Lu-177-based therapies generally present fewer side effects than conventional chemotherapy, improving patients' quality of life during treatment .

Clinical Research Findings

Recent Studies and Outcomes

Recent clinical research has provided substantial evidence for the efficacy of Lu-177-based therapies. The following table summarizes findings from key studies:

Study FocusKey FindingsReference
PSMAfore trial (prostate cancer)Lu-177-PSMA-617 significantly prolonged radiographic progression-free survival in mCRPC patients
Korean study (prostate cancer)66.7% of participants showed PSA reduction; 37.5% had PSA decline ≥50%
Lu-177 Ludotadipep safety36 treatment-emergent adverse events (58.6%) observed in 29 patients
Comparative oncologyLu-177 therapies showed fewer side effects than traditional chemotherapy

Practical Considerations

Chemical Form and Specifications

For clinical applications, Lutetium-177 is typically supplied as lutetium chloride (LuCl₃) in hydrochloric acid solution . The following table outlines typical specifications of medical-grade Lu-177 chloride:

ParameterSpecification
AppearanceClear, colorless solution
Specific activity>1100 GBq/mg at end of production
Concentration40-50 GBq/mL
Chemical formLuCl₃ in 0.05M HCl
Radionuclidic purity>99% Lu-177 (<0.07% Lu-177m at expiry)
Radiochemical purity>99% as Lutetium chloride
pH1-2
Bacterial Endotoxins<175 IU/V

Table 4: Typical specifications of medical-grade Lutetium-177 chloride

Future Perspectives

The successful clinical implementation of Lu-177-based therapies has spurred further research into expanding its applications. Future developments may include:

  • Combination therapies integrating Lu-177 radiopharmaceuticals with immunotherapy or other targeted agents to enhance treatment efficacy .

  • Development of novel targeting molecules to extend Lu-177 therapy to additional cancer types beyond NETs and prostate cancer .

  • Refinement of production methods to increase availability and reduce costs, addressing potential supply concerns as clinical demand grows .

  • Personalized dosimetry approaches to optimize radiation dose delivery for individual patients, maximizing therapeutic benefit while minimizing toxicity .

The promising results observed in recent clinical trials suggest that Lu-177 will continue to play an increasingly important role in the treatment of various cancers, particularly within the emerging paradigm of precision medicine and theranostics .

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